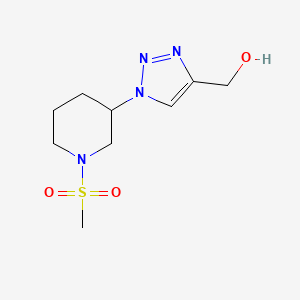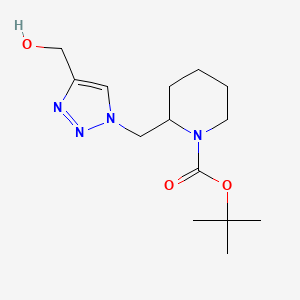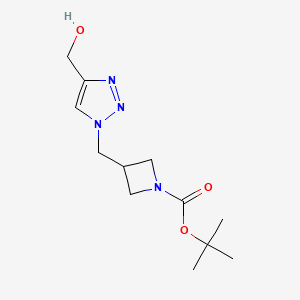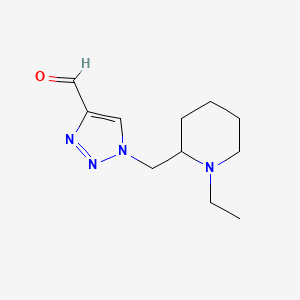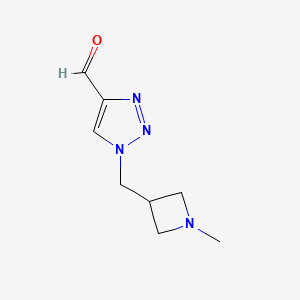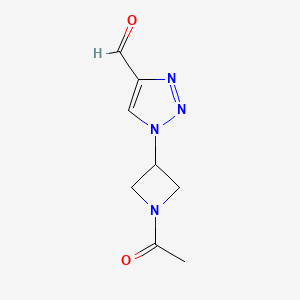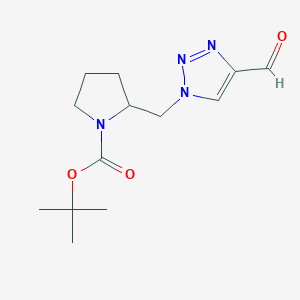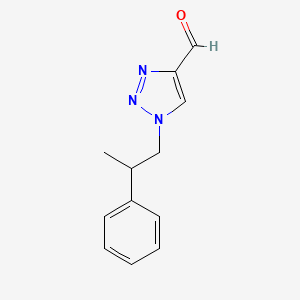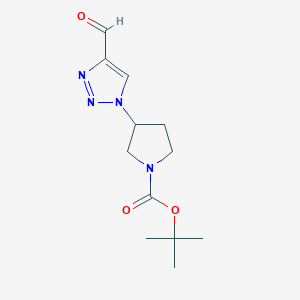
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
描述
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is complex, which makes it a subject of interest in areas like medicinal chemistry, organic synthesis, and drug development.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds are often synthesized via metal-catalyzed reactions . Biocatalysis is also used for the synthesis of chiral drug intermediates .
作用机制
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs. When this compound is metabolized by cytochrome P450 enzymes, it is converted to a variety of metabolites, including 2-chloro-1-methoxy-3,3-dimethylpyrrolidine (CMDMP) and 2-chloro-3,3-dimethylpyrrolidine (CDP). CMDMP and CDP are both active metabolites of this compound, and they are thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes in vitro, suggesting that it may have an inhibitory effect on drug metabolism. Additionally, this compound has been shown to have an inhibitory effect on the proliferation of cancer cells in vitro, suggesting that it may have anti-cancer activity. Furthermore, this compound has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, suggesting that it may have an effect on the nervous system.
实验室实验的优点和局限性
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one has several advantages for use in laboratory experiments. It has a high solubility in water, low toxicity, and low volatility. Additionally, it is relatively inexpensive and easy to synthesize.
However, this compound also has several limitations. It is not readily available commercially, and it is difficult to obtain in large quantities. Additionally, it is not very stable and has a short shelf life.
未来方向
There are several potential future directions for research involving 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one. These include further research into the biochemical and physiological effects of this compound, research into the mechanism of action of this compound, research into the use of this compound in drug development, and research into the use of this compound in cancer research. Additionally, further research into the synthesis of this compound and the development of more stable derivatives may be beneficial. Finally, research into the use of this compound as an enzyme inhibitor and its potential use in the treatment of neurological disorders may be beneficial.
科学研究应用
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one has been used in a variety of scientific studies, including drug development, cancer research, and the study of enzyme kinetics. It has been used as a substrate for enzymes such as cytochrome P450, which is involved in drug metabolism. This compound has also been used in the study of the reaction kinetics of cytochrome P450, as well as in the study of the structure-activity relationships of drugs. Additionally, this compound has been used in the study of the metabolism of drugs and in the study of cancer cell proliferation.
属性
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





